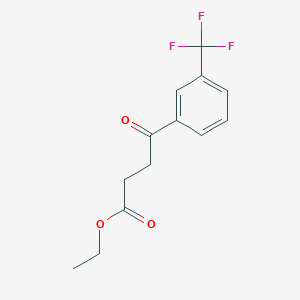

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

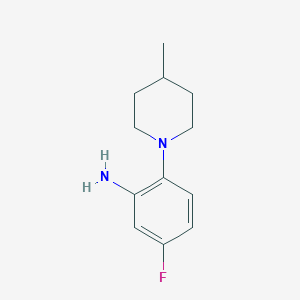

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate is a chemical compound that is part of a broader class of organic molecules which often contain a trifluoromethyl group and a butyrate ester moiety. This compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of more complex molecules, some of which have been explored for their biological activities, such as anti-tumor properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with ethyl acetoacetate or its derivatives. For instance, ethyl acetoacetate was acylated with different reagents to produce various trifluoromethyl-substituted compounds, as seen in the synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate . Another example is the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . These methods highlight the versatility of ethyl acetoacetate derivatives in synthesizing a variety of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate has been elucidated using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis, as well as X-ray diffraction analysis . These techniques allow for the determination of the three-dimensional arrangement of atoms within the molecule and the confirmation of the synthesized structures.

Chemical Reactions Analysis

Compounds with the trifluoromethylphenyl group participate in a range of chemical reactions. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacted with arylidenemalononitriles to give products like 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives . Additionally, ethyl 4,4,4-trifluoro-3-oxobutanoate underwent a regioselective synthesis with 2,6-dimethyl-3,5-diacetyl-pyridine, leading to pyridine derivatives . These reactions demonstrate the reactivity of the trifluoromethylphenyl group and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate and related compounds are influenced by the presence of the trifluoromethyl group and the ester functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the reactivity of the compound. The ester group, on the other hand, is often involved in hydrolysis reactions and can be a site for nucleophilic attack. The specific properties of these compounds, such as boiling points, melting points, solubility, and stability, would be determined by their precise molecular structure and substituents .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyran Compounds : A study by Gelmi and Pocar (1992) describes the reaction of ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate with 4-ethoxymethylene-5(4H)-oxazolone, leading to the formation of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate. This synthesis explores new pathways in organic chemistry, particularly in the creation of 2H-pyran-2-one compounds (Gelmi & Pocar, 1992).

Regioselective Synthesis in Pyridine Derivatives : Yang et al. (2013) demonstrated that ethyl 4,4,4-trifluoro-3-oxo-butyrate reacts with dimethyl pyridine, leading to the formation of various pyridine derivatives. This regioselective synthesis is significant for creating novel compounds with potential applications in materials science and pharmaceuticals (Yang et al., 2013).

Novel Synthesis Methods : Wangze Song (2001) described a novel synthesis method for ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate, indicating the versatility and potential for innovative applications of this compound in synthetic organic chemistry (Song, 2001).

Blood Platelet Aggregation Inhibition : Nishi et al. (1983) found that certain butyrates, including ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate, exhibit inhibitory activity against blood platelet aggregation. This discovery has implications for developing new therapeutic agents in cardiovascular medicine (Nishi et al., 1983).

Structural Analysis in Crystallography : Castañeda et al. (2001) conducted a crystallographic study on various alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, including ethyl variants, to understand their preferred conformation and structure. This research aids in the deeper understanding of molecular structures in organic compounds (Castañeda et al., 2001).

Photovoltaic Properties : Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyranoquinoline derivatives, showing potential applications in organic-inorganic photodiode fabrication. This research expands the potential use of such compounds in renewable energy technologies (Zeyada et al., 2016).

Synthesis and Antitumor Activity : Wang et al. (2011) synthesized a series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, exhibiting potent anti-tumor activity against HeLa cells. This indicates a potential application in the development of new anticancer drugs (Wang et al., 2011).

Esterification Catalysis : A study by Paludo et al. (2015) explored the synthesis of ethyl butyrate using immobilized lipase, suggesting the compound's role in enzymatic catalysis processes, which could be significant in industrial biotechnology (Paludo et al., 2015).

Safety And Hazards

特性

IUPAC Name |

ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)7-6-11(17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXGZNOMCFBJDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601579 |

Source

|

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate | |

CAS RN |

166312-68-1 |

Source

|

| Record name | Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)